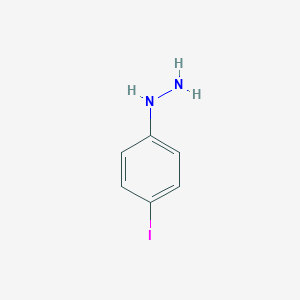

4-Iodophenylhydrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-iodophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMLCMKMSBMMGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351606 | |

| Record name | 4-Iodophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13116-27-3 | |

| Record name | 4-Iodophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodophenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 4-Iodophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-iodophenylhydrazine, a valuable intermediate in organic synthesis, particularly for the preparation of indole derivatives through the Fischer indole synthesis. This document outlines a detailed, two-step synthetic protocol, purification methods, and discusses its relevance in the context of drug development, including its potential connection to the inhibition of key signaling pathways.

Synthesis of this compound Hydrochloride

Experimental Protocol: A Two-Step Synthesis

Step 1: Diazotization of 4-Iodoaniline

This initial step converts the primary amino group of 4-iodoaniline into a diazonium salt.

-

Materials:

-

4-Iodoaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Water (H₂O)

-

Ice

-

-

Procedure:

-

In a beaker, suspend 4-iodoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (2.5-3.0 eq) and water.

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 eq) dropwise to the suspension. The temperature must be maintained below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

-

Continue stirring the mixture at 0-5 °C for an additional 30-60 minutes after the addition is complete to ensure the full formation of the 4-iodobenzenediazonium chloride solution.

-

Step 2: Reduction of 4-Iodobenzenediazonium Chloride

The diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is sodium sulfite or stannous chloride.

-

Materials:

-

4-Iodobenzenediazonium chloride solution (from Step 1)

-

Sodium Sulfite (Na₂SO₃) or Stannous Chloride (SnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Water (H₂O)

-

Ice

-

-

Procedure (using Sodium Sulfite):

-

In a separate flask, prepare a solution of sodium sulfite (2.0-2.5 eq) in water and cool it to 5-10 °C.

-

Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring, while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 1-2 hours.

-

Cool the reaction mixture and then acidify it by the slow addition of concentrated hydrochloric acid until the solution is strongly acidic.

-

Cool the acidified solution in an ice bath to precipitate the this compound hydrochloride.

-

Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.

-

Data Presentation

The following table summarizes the key parameters for the synthesis of this compound hydrochloride, adapted from procedures for similar compounds. Actual yields may vary.

| Parameter | Value | Reference/Comment |

| Starting Material | 4-Iodoaniline | Purity ≥ 98% |

| Key Reagents | Sodium Nitrite, Sodium Sulfite, Hydrochloric Acid | |

| Molar Ratio (Aniline:NaNO₂:Na₂SO₃) | ~1 : 1.1 : 2.5 | Adapted from general procedures |

| Diazotization Temperature | 0-5 °C | Critical for stability |

| Reduction Temperature | 5-10 °C (initial), then 60-70 °C | |

| Acidification | To strongly acidic with HCl | For precipitation of the hydrochloride salt |

| Reported Yield (for 4-chlorophenylhydrazine HCl) | ~86.8% | [1] |

| Expected Purity (after precipitation) | >95% |

Purification of this compound

The crude this compound hydrochloride can be purified by recrystallization to obtain a product of higher purity, suitable for further synthetic applications. The free base can be obtained by neutralization with a base like sodium hydroxide before or after recrystallization.

Experimental Protocol: Recrystallization

-

Materials:

-

Crude this compound or its hydrochloride salt

-

Suitable solvent or solvent system (e.g., ethanol/water, toluene)

-

Activated Carbon (optional, for removing colored impurities)

-

-

Procedure:

-

Choose a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol/water mixtures are often effective for phenylhydrazines.

-

Dissolve the crude solid in a minimum amount of the hot solvent.

-

If the solution is colored, add a small amount of activated carbon and briefly heat the solution.

-

Hot filter the solution to remove the activated carbon and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to allow for the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

-

Data Presentation

| Parameter | Value/Description | Reference/Comment |

| Purification Method | Recrystallization | A common and effective method for purifying solid organic compounds.[2][3] |

| Common Solvents | Ethanol/Water, Toluene | The choice of solvent is critical for good recovery and purity.[4][5] |

| Expected Purity | >99% | Dependent on the efficiency of the recrystallization. |

| Expected Recovery | 75-90% | Can be lower depending on the solubility profile in the chosen solvent.[3] |

| Melting Point (Literature) | 102-106 °C |

Logical and Signaling Pathways

Experimental Workflow: Synthesis of this compound Hydrochloride

The following diagram illustrates the general workflow for the synthesis of this compound hydrochloride.

Caption: Workflow for the synthesis of this compound HCl.

Chemical Pathway: The Fischer Indole Synthesis

This compound is a key precursor for the synthesis of iodo-substituted indoles via the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the reaction of this compound with an aldehyde or ketone.

Caption: Key steps of the Fischer indole synthesis using this compound.[6][7][8][9][10]

Relevance to Signaling Pathways in Drug Development

While there is no direct evidence of this compound itself modulating specific biological signaling pathways, its derivatives have shown significant potential in drug discovery. For instance, substituted hydrazines are precursors to various heterocyclic compounds, such as 1,3,5-triazines, which have been investigated as inhibitors of critical cancer-related signaling pathways.

One such pathway is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in various cancers, leading to uncontrolled cell growth and proliferation.[11] Some s-triazine derivatives have demonstrated inhibitory activity against key components of this pathway, such as mTOR.[12][13] The synthesis of such bioactive molecules can potentially start from precursors like this compound, highlighting its importance in the development of targeted cancer therapies.

Caption: Inhibition of the mTOR signaling pathway by s-triazine derivatives.[11][12][13]

References

- 1. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. researchgate.net [researchgate.net]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Fischer Indole Synthesis [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 4-Iodophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-iodophenylhydrazine and its hydrochloride salt. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound is of interest.

Core Physical and Chemical Properties

This compound is a halogenated aromatic hydrazine that serves as a versatile intermediate in organic synthesis. Its physical and chemical characteristics are summarized below.

Physical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride | Source(s) |

| Molecular Formula | C₆H₇IN₂ | C₆H₈ClIN₂ | [1][2] |

| Molecular Weight | 234.04 g/mol | 270.50 g/mol | [1][2] |

| Appearance | White to orange to brown crystalline powder or solid | Solid | [1] |

| Melting Point | 102-106 °C | Not available | [1] |

| Boiling Point | Not available | Not available | |

| Solubility | Insoluble in water | Not available | [1] |

| CAS Number | 13116-27-3 | 62830-55-1 | [1][3] |

Chemical Identifiers of this compound

| Identifier Type | Identifier | Source(s) |

| IUPAC Name | (4-iodophenyl)hydrazine | [2] |

| SMILES | NNc1ccc(I)cc1 | [1] |

| InChI | 1S/C6H7IN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2 | [1] |

| InChIKey | IQMLCMKMSBMMGR-UHFFFAOYSA-N | [1] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectral data.

| Spectrum Type | Description | Source(s) |

| Mass Spectrometry (MS) | The NIST WebBook and SpectraBase provide the mass spectrum of this compound, which can be used to determine its molecular weight and fragmentation pattern. | [4][5] |

| Infrared (IR) Spectroscopy | The NIST WebBook contains the IR spectrum, useful for identifying functional groups present in the molecule. | [5] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR spectral data for this compound are available on ChemicalBook, providing detailed information about the hydrogen and carbon framework of the molecule. | [6] |

Experimental Protocols

Synthesis of this compound Hydrochloride

A general and widely adopted method for synthesizing substituted phenylhydrazines from their corresponding anilines involves diazotization followed by reduction. This protocol is a representative procedure and may require optimization for the specific synthesis of this compound hydrochloride from 4-iodoaniline.[7][8][9]

Step 1: Diazotization of 4-Iodoaniline [7]

-

Suspend 4-iodoaniline in a mixture of water and concentrated hydrochloric acid in a reaction vessel equipped with a stirrer and a cooling system.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension while maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt [7]

-

In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, while maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture for a few hours at a low temperature.

-

The this compound hydrochloride will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it with a small amount of cold water, followed by ethanol and diethyl ether.

-

Dry the product in a vacuum oven to obtain this compound hydrochloride.

Fischer Indole Synthesis using this compound

The Fischer indole synthesis is a classic and versatile method for preparing indoles from phenylhydrazines and carbonyl compounds (aldehydes or ketones) in the presence of an acid catalyst.[10][11][12][13]

Step 1: Formation of the Phenylhydrazone (in situ) [12][14]

-

Dissolve this compound (or its hydrochloride salt) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.

-

Add an equimolar amount or a slight excess of the desired aldehyde or ketone to the solution.

-

If starting with the hydrochloride salt, a base may be needed to liberate the free hydrazine. Often, the reaction is carried out in a protic solvent which facilitates this.

-

Stir the mixture at room temperature or with gentle heating to form the corresponding 4-iodophenylhydrazone. The formation of the hydrazone can often be monitored by a color change or by thin-layer chromatography.

Step 2: Indolization (Cyclization) [14]

-

To the flask containing the in situ formed hydrazone, add an acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride, or simply continuing to heat in glacial acetic acid.

-

Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Isolation [14]

-

Pour the cooled reaction mixture into a beaker of ice water to precipitate the crude indole product.

-

If the reaction was conducted in an acidic medium, neutralize the solution carefully with a base such as sodium bicarbonate or sodium hydroxide solution until effervescence ceases.

-

Extract the aqueous mixture multiple times with a suitable organic solvent like ethyl acetate or diethyl ether.

-

Combine the organic layers and wash them with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude indole.

Step 4: Purification [14]

-

Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent system, to yield the pure substituted indole.

Reactivity and Chemical Properties

This compound exhibits reactivity typical of a substituted hydrazine. The lone pair of electrons on the terminal nitrogen atom makes it a nucleophile.

Reaction with Aldehydes and Ketones

A key reaction of this compound is its condensation with aldehydes and ketones to form 4-iodophenylhydrazones.[15][16][17][18][19] This reaction is an addition-elimination (or condensation) reaction where the nucleophilic hydrazine attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule.[15] These hydrazones are often stable, crystalline solids with characteristic melting points, which historically were used for the identification of the parent carbonyl compounds.[19] The formation of these hydrazones is the first step in the Fischer indole synthesis.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification

-

Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Visualizations

Fischer Indole Synthesis Workflow

The following diagram illustrates the general workflow for the Fischer indole synthesis starting from this compound.

Caption: General workflow of the Fischer indole synthesis.

Synthesis of this compound

The logical relationship in the synthesis of this compound from 4-iodoaniline is depicted below.

References

- 1. This compound 95 13116-27-3 [sigmaaldrich.com]

- 2. This compound | C6H7IN2 | CID 704591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4-Iodophenyl)hydrazine hydrochloride [oakwoodchemical.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound(13116-27-3) 1H NMR spectrum [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Fischer Indole Synthesis [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. quora.com [quora.com]

- 17. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. m.youtube.com [m.youtube.com]

Navigating the Physicochemical Landscape of 4-Iodophenylhydrazine Hydrochloride: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide offers a comprehensive overview of the solubility and stability of 4-Iodophenylhydrazine hydrochloride, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and professionals in drug development, providing essential data and methodologies to effectively utilize this compound in further applications.

Core Physicochemical Properties

This compound hydrochloride is a solid substance typically stored at room temperature.[1] While specific quantitative solubility and stability data are not extensively documented in publicly available literature, this guide provides a framework for its determination based on established analytical methods and data from analogous compounds.

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride | Source(s) |

| Appearance | Off-white to orange to brown powder | Solid | [2] |

| Molecular Formula | C₆H₇IN₂ | C₆H₈ClIN₂ | [3] |

| Molecular Weight | 234.04 g/mol | 270.50 g/mol | [4] |

| Melting Point | 99-106 °C | Not available | [3][4] |

| Water Solubility | Insoluble | Data not available | [2][4] |

| Storage | Not specified | Room Temperature | [1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor in its formulation and delivery. For this compound hydrochloride, understanding its solubility in various solvents is paramount for its use in synthesis and purification. While specific data is sparse, the solubility of similar hydrochloride salts, such as 4-Chlorophenylhydrazine hydrochloride (soluble in hot water and methanol) and 4-Cyanophenylhydrazine hydrochloride (soluble in DMSO and methanol), suggests that polar solvents are likely to be effective.[5][6]

Table 2: Predicted and Analogous Solubility Data

| Solvent | Solvent Type | Predicted Solubility of this compound HCl | Analogous Compound Data | Source(s) |

| Water (Hot) | Polar Protic | Likely Soluble | 4-Chlorophenylhydrazine HCl is soluble in hot water. | [6] |

| Methanol | Polar Protic | Likely Soluble | 4-Chlorophenylhydrazine HCl and 4-Cyanophenylhydrazine HCl are soluble in methanol. | [5][6] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | 4-Cyanophenylhydrazine HCl is soluble in DMSO. | [5] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Protocol:

-

Preparation: Add an excess amount of this compound hydrochloride to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the samples to ensure a clear supernatant.

-

Sampling and Dilution: Carefully extract an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the analytical range.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Stability Profile

The chemical stability of this compound hydrochloride is crucial for its storage, handling, and application in multi-step syntheses. Stability studies are essential to identify potential degradation pathways and to establish appropriate storage conditions.

Forced Degradation Studies

Forced degradation studies, or stress testing, are performed to accelerate the degradation of a compound to identify its likely degradation products and pathways.

Experimental Protocol for Forced Degradation:

-

Sample Preparation: Prepare solutions of this compound hydrochloride in various stress conditions:

-

Acidic: 0.1 N HCl

-

Basic: 0.1 N NaOH

-

Oxidative: 3% H₂O₂

-

Thermal: Store solid and solution samples at elevated temperatures (e.g., 60°C).

-

Photolytic: Expose solid and solution samples to UV and visible light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Characterization: If significant degradation is observed, characterize the degradation products using techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.

Caption: Logical Flow of a Forced Degradation Study.

Conclusion

While specific experimental data for this compound hydrochloride remains limited in the public domain, this technical guide provides a robust framework for its characterization. The detailed protocols for solubility and stability testing offer a clear path for researchers to generate the necessary data for their specific applications. The information on analogous compounds suggests that this compound hydrochloride is likely soluble in polar solvents. Further investigation into its stability will ensure its effective and reliable use in the development of novel therapeutics.

References

- 1. (4-Iodophenyl)hydrazine hydrochloride | 62830-55-1 [sigmaaldrich.com]

- 2. This compound – TJK Speciality N Fine Chemicals [tjkchemicals.in]

- 3. This compound 95 13116-27-3 [sigmaaldrich.com]

- 4. This compound, 95% | Fisher Scientific [fishersci.ca]

- 5. benchchem.com [benchchem.com]

- 6. 4-Chloro Phenyl Hydrazine Hydrochloride Exporters & Suppliers [sgtlifesciences.com]

The Role of 4-Iodophenylhydrazine in Fischer Indole Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 4-iodophenylhydrazine in the Fischer indole synthesis, a cornerstone reaction in organic chemistry for the construction of the indole nucleus. This document provides a detailed examination of the reaction mechanism, experimental protocols, and the influence of the iodo-substituent. Furthermore, it discusses the applications of the resulting iodinated indole derivatives, which are valuable synthons in medicinal chemistry and drug development.

Core Principles of the Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] The reaction is versatile and widely used for the preparation of substituted indoles, which are key structural motifs in a vast array of biologically active compounds and natural products.[2]

The general mechanism proceeds through several key steps:

-

Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine, in this case, this compound, with a carbonyl compound (an aldehyde or ketone) to form a phenylhydrazone intermediate.

-

Tautomerization: The phenylhydrazone then tautomerizes to its enamine isomer.

-

[3][3]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step, creating a new carbon-carbon bond and breaking the weak N-N bond.

-

Cyclization and Aromatization: The resulting intermediate rapidly cyclizes and, following the elimination of an ammonia molecule, rearomatizes to yield the stable indole ring system.[1]

The choice of acid catalyst is crucial and can include Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[1][3]

The Specific Role of the 4-Iodo Substituent

The presence of a 4-iodo substituent on the phenylhydrazine ring significantly influences the Fischer indole synthesis. Iodine is an electron-withdrawing group through induction, which deactivates the aromatic ring. This deactivation generally hinders the[3][3]-sigmatropic rearrangement step, which is the rate-determining step of the reaction, often leading to lower yields or requiring more forcing reaction conditions compared to syntheses with electron-donating or unsubstituted phenylhydrazines.

However, the carbon-iodine bond also provides a valuable synthetic handle for further functionalization of the resulting indole product. The iodo group can be readily transformed into other functional groups via various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This makes this compound a particularly useful reagent for the synthesis of complex, polysubstituted indoles, which are of great interest in drug discovery.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the starting material, this compound hydrochloride, and its subsequent use in a representative Fischer indole synthesis to produce 6-iodo-1,2,3,4-tetrahydrocarbazole.

Synthesis of this compound Hydrochloride

This compound hydrochloride can be prepared from 4-iodoaniline via a two-step diazotization and reduction sequence.

Materials:

-

4-Iodoaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ethanol

-

Diethyl Ether

-

Ice

Procedure:

-

Diazotization: A solution of 4-iodoaniline (1 equivalent) in a mixture of concentrated HCl and water is prepared in a flask and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 equivalents) in water is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Reduction: In a separate flask, a solution of stannous chloride dihydrate (2.5 equivalents) in concentrated HCl is prepared and cooled in an ice bath. The previously prepared cold diazonium salt solution is then added slowly to the stannous chloride solution with vigorous stirring.

-

Isolation: The resulting precipitate of this compound hydrochloride is collected by vacuum filtration, washed sequentially with cold water, ethanol, and diethyl ether, and then dried under vacuum.

Fischer Indole Synthesis of 6-Iodo-1,2,3,4-tetrahydrocarbazole

This protocol describes the synthesis of 6-iodo-1,2,3,4-tetrahydrocarbazole from this compound hydrochloride and cyclohexanone.

Materials:

-

This compound Hydrochloride

-

Cyclohexanone

-

Glacial Acetic Acid

-

Methanol or Ethanol for recrystallization

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, this compound hydrochloride (1 equivalent) and cyclohexanone (1.1 equivalents) are suspended in glacial acetic acid.

-

Reaction: The mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature and then poured into a beaker of ice water. The precipitated crude product is collected by vacuum filtration.

-

Purification: The crude solid is washed with water until the filtrate is neutral. The product is then purified by recrystallization from methanol or ethanol to yield 6-iodo-1,2,3,4-tetrahydrocarbazole as a crystalline solid.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of 6-iodo-1,2,3,4-tetrahydrocarbazole, based on typical yields for Fischer indole syntheses with halogenated phenylhydrazines and the spectroscopic data of the parent 1,2,3,4-tetrahydrocarbazole.

Table 1: Reaction Parameters and Yield for the Synthesis of 6-Iodo-1,2,3,4-tetrahydrocarbazole

| Parameter | Value | Reference |

| Reactant 1 | This compound HCl | |

| Reactant 2 | Cyclohexanone | |

| Catalyst/Solvent | Glacial Acetic Acid | [3] |

| Reaction Temperature | Reflux | [3] |

| Reaction Time | 2-4 hours | [3] |

| Expected Yield | 40-60% |

Note: The expected yield is an estimate based on the electron-withdrawing nature of iodine, which typically leads to lower yields compared to the unsubstituted analogue.

Table 2: Spectroscopic Data for 1,2,3,4-Tetrahydrocarbazole (for comparison)

| Technique | Data | Reference |

| ¹H NMR (CDCl₃, 300 MHz) | δ 7.64 (br s, 1H, NH), 7.49 (m, 1H, ArH), 7.29 (m, 1H, ArH), 7.08-7.71 (br m, 2H, ArH), 2.74 (br t, 4H, J = 6 Hz, CH₂), 1.86-1.99 (br m, 4H, CH₂) | [4] |

| ¹³C NMR (CDCl₃, 75 MHz) | δ 134.66, 133.30, 126.82, 119.96, 118.12, 116.81, 109.61, 108.98, 22.42, 22.32, 22.20, 20.05 | [4] |

| IR (neat, cm⁻¹) | 3401, 2928, 2848, 1470, 1305, 1235, 739 | [4] |

| Mass Spec. (EI) | m/z 171 (M⁺) |

Note: For 6-iodo-1,2,3,4-tetrahydrocarbazole, one would expect to see characteristic changes in the aromatic region of the NMR spectra due to the presence of the iodine atom, and a molecular ion peak in the mass spectrum corresponding to its molecular weight (297.14 g/mol ).

Mandatory Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Mechanism of the Fischer Indole Synthesis.

Caption: Experimental Workflow for Synthesis.

Applications in Drug Development

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Tetrahydrocarbazoles, the products of Fischer indole synthesis with cyclohexanones, are particularly noted for a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-Alzheimer's properties.[5]

The introduction of an iodine atom at the 6-position of the tetrahydrocarbazole ring, as achieved using this compound, opens up avenues for further molecular elaboration. The carbon-iodine bond serves as a versatile anchor point for introducing additional complexity through metal-catalyzed cross-coupling reactions. This allows for the synthesis of libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs. The resulting 6-substituted tetrahydrocarbazoles are of significant interest for developing new therapeutic agents.

References

4-Iodophenylhydrazine: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

4-Iodophenylhydrazine is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. Its utility stems from the reactive hydrazine moiety and the presence of an iodine atom on the phenyl ring. The hydrazine group is a key participant in cyclization reactions, most notably the Fischer indole synthesis, while the iodine atom provides a handle for further functionalization through various cross-coupling reactions, enabling the exploration of chemical space and the optimization of biological activity. This guide provides a comprehensive overview of the applications of this compound in the synthesis of bioactive molecules, complete with experimental protocols, quantitative biological data, and visualization of relevant signaling pathways.

Core Applications in Heterocyclic Synthesis

This compound is a pivotal precursor for the synthesis of several important classes of bioactive heterocycles, including indoles, pyrazoles, and thiazoles.

Fischer Indole Synthesis of 6-Iodoindoles

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles from a phenylhydrazine and a carbonyl compound under acidic conditions[1]. When this compound is employed, this reaction yields 6-iodoindoles, which are valuable intermediates for the synthesis of various therapeutic agents. The iodine atom at the 6-position can be readily displaced or used in cross-coupling reactions to introduce diverse substituents, facilitating structure-activity relationship (SAR) studies.

Pyrazole Synthesis

Pyrazoles are another important class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including antimicrobial and anticancer effects[2][3]. This compound can be reacted with 1,3-dicarbonyl compounds or other suitable precursors to form 1-(4-iodophenyl)pyrazoles. The resulting compounds have shown promise as inhibitors of various kinases and as antimicrobial agents[4][5].

Thiazole Synthesis

Thiazole derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties[6]. This compound can be converted to the corresponding thiosemicarbazide, which can then undergo cyclization with α-haloketones in the Hantzsch thiazole synthesis to yield 2-hydrazinylthiazole derivatives. These can be further modified to generate a library of bioactive compounds.

Experimental Protocols

Protocol 1: Synthesis of 6-Iodo-1H-indole-2-carboxylic acid via Fischer Indole Synthesis

This protocol describes the synthesis of a 6-iodoindole derivative using this compound and pyruvic acid.

Materials:

-

This compound hydrochloride

-

Pyruvic acid

-

Glacial acetic acid

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve this compound hydrochloride (1.0 equivalent) in a mixture of ethanol and a catalytic amount of glacial acetic acid. To this solution, add pyruvic acid (1.1 equivalents) dropwise while stirring. Heat the mixture to reflux for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC). After completion, cool the reaction mixture to room temperature and collect the precipitated phenylhydrazone by filtration. Wash the solid with cold ethanol and dry under vacuum.

-

Indolization: In a separate flask, suspend the dried phenylhydrazone (1.0 equivalent) in glacial acetic acid. Heat the mixture to reflux (approximately 118°C) for 4-8 hours. Monitor the cyclization by TLC[7].

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude 6-iodo-1H-indole-2-carboxylic acid by recrystallization or column chromatography on silica gel.

Protocol 2: Synthesis of 1-(4-Iodophenyl)-3-methyl-1H-pyrazol-5(4H)-one

This protocol outlines the synthesis of a pyrazolone derivative from this compound and ethyl acetoacetate.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Ethanol

-

Glacial acetic acid (catalytic)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in absolute ethanol.

-

Addition of Reagents: Add ethyl acetoacetate (1.0 equivalent) to the solution, followed by a few drops of glacial acetic acid as a catalyst.

-

Reaction: Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry to yield 1-(4-iodophenyl)-3-methyl-1H-pyrazol-5(4H)-one[8].

Protocol 3: Synthesis of 2-Amino-4-(4-iodophenyl)thiazole

This protocol describes a general method for the synthesis of a 2-aminothiazole derivative which can be adapted for an iodo-substituted analog.

Materials:

-

4'-Iodoacetophenone

-

Thiourea

-

Iodine

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 4'-iodoacetophenone (1.0 equivalent), thiourea (2.0 equivalents), and iodine (1.0 equivalent) in ethanol[9].

-

Reaction: Heat the mixture to reflux for 12 hours. The reaction progress can be monitored by TLC.

-

Work-up: After cooling, the reaction mixture is washed with diethyl ether to remove unreacted starting materials. The remaining solid is then treated with an aqueous solution of ammonium hydroxide to precipitate the crude product.

-

Purification: The crude 2-amino-4-(4-iodophenyl)thiazole is collected by filtration and can be purified by recrystallization from a suitable solvent such as methanol[9].

Biological Activities of Derivatives

Derivatives of this compound have demonstrated a wide range of biological activities, particularly as anticancer and antimicrobial agents. The quantitative data for selected compounds are summarized below.

Anticancer Activity

Indole and pyrazole derivatives are known to inhibit various signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and JAK/STAT pathways.

Table 1: Anticancer Activity of Indole and Pyrazole Derivatives

| Compound Class | Derivative | Target | Cell Line | IC₅₀ (µM) | Reference |

| Indole | 6-Iodoindole Analog | EGFR | A549 (Lung) | 0.89 | [10] |

| 6-Iodoindole Analog | SRC Kinase | - | 0.002 | ||

| Indole Derivative | PI3Kα | - | 0.2 | [9] | |

| Indole Derivative | mTOR | - | 0.3 | [9] | |

| Indole Derivative | MCF-7 (Breast) | MDA-MB-231 (Breast) | 2.94 | [11] | |

| Pyrazole | 4-Amino-pyrazole | JAK1 | - | 0.0034 | [12] |

| 4-Amino-pyrazole | JAK2 | - | 0.0022 | [12] | |

| 4-Amino-pyrazole | JAK3 | - | 0.0035 | [12] | |

| Pyrazole Derivative | K562 (Leukemia) | HEL (Leukemia) | 0.37 | [12] |

Note: The specific structures of the tested compounds can be found in the cited references. The data presented is for derivatives that are structurally analogous to compounds that can be synthesized from this compound.

Antimicrobial Activity

Pyrazole derivatives synthesized from precursors like this compound have shown significant activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole | Pyrazole Hydrazone | Staphylococcus aureus | 62.5 | [13] |

| Pyrazole Hydrazone | Escherichia coli | 125 | [13] | |

| Pyrazole Hydrazone | Aspergillus niger | 2.9 | [13] | |

| Pyrazole Hydrazone | Candida albicans | 7.8 | [13] | |

| Pyrazole Derivative | Staphylococcus aureus (MDR) | 4 | [14] | |

| Pyrazole Derivative | Enterococcus faecalis (MDR) | 4 | [14] | |

| Pyrazole-Thiazole Hybrid | Staphylococcus aureus (MRSA) | 4 | [4] | |

| Pyrazole Derivative | Escherichia coli | 0.25 | [15] |

Note: MIC (Minimum Inhibitory Concentration). The specific structures of the tested compounds are detailed in the cited references.

Signaling Pathways

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers, making it a prime target for anticancer drug development. Indole derivatives have been shown to inhibit this pathway at multiple nodes[6][7][13].

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, inflammation, and hematopoiesis. Aberrant JAK/STAT signaling is implicated in various cancers and autoimmune diseases. Pyrazole derivatives have emerged as potent inhibitors of JAK kinases[12][14][16].

Conclusion

This compound stands out as a privileged starting material in medicinal chemistry, providing efficient access to a variety of heterocyclic scaffolds with significant and diverse biological activities. The Fischer indole synthesis, along with methods for pyrazole and thiazole construction, allows for the generation of extensive libraries of compounds. The presence of the iodine atom offers a strategic advantage for late-stage functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The demonstrated efficacy of derivatives in inhibiting key cancer-related signaling pathways and their potent antimicrobial activity underscore the continued importance of this compound as a valuable building block in the quest for novel therapeutics. This guide provides a foundational framework for researchers to leverage the synthetic versatility of this compound in their drug discovery and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1 H)-pyrazole Derivatives as JAKs Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Iodophenylhydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Iodophenylhydrazine, a key reagent and intermediate in synthetic chemistry and drug development. The following sections detail its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectral properties, along with standardized experimental protocols for data acquisition.

Mass Spectrometry (MS)

Mass spectrometry of this compound confirms its molecular weight and provides insights into its fragmentation patterns under electron ionization (EI).

Data Presentation

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions.

| Property | Value | Source |

| Molecular Formula | C₆H₇IN₂ | [PubChem] |

| Molecular Weight | 234.04 g/mol | [PubChem] |

| Exact Mass | 233.96540 Da | [PubChem] |

| Major Peaks (m/z) | ||

| Molecular Ion [M]⁺ | 234 | [PubChem] |

| [M-NH₂]⁺ | 218 | [PubChem] |

| [M-NH₂NH]⁺ | 203 | [PubChem] |

Interpretation of Fragmentation

The fragmentation of this compound in GC-MS is initiated by the loss of an electron to form the molecular ion (m/z = 234). Subsequent fragmentation primarily involves the cleavage of the hydrazine moiety. The peak at m/z 218 corresponds to the loss of an amino radical (•NH₂), while the peak at m/z 203 results from the loss of the hydrazinyl radical (•NHNH₂).

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of this compound and confirm its molecular weight and fragmentation pattern.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Procedure:

-

Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis: The resulting total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound. The mass spectrum of this peak is then extracted and analyzed for the molecular ion and major fragment ions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Data Presentation

The following table summarizes the expected and observed IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| 3350-3250 | N-H (Hydrazine) | Symmetric & Asymmetric Stretch | Medium-Strong |

| 3100-3000 | C-H (Aromatic) | Stretch | Medium |

| 1620-1580 | N-H (Hydrazine) | Scissoring (Bending) | Medium |

| 1590-1450 | C=C (Aromatic Ring) | Stretch | Medium-Strong |

| 850-800 | C-H (Aromatic) | Out-of-plane Bend | Strong |

| ~500 | C-I | Stretch | Weak-Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of powdered this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the this compound molecule.

Data Presentation: ¹H NMR

The ¹H NMR spectrum of this compound is predicted to show signals for the aromatic protons and the hydrazine protons. The chemical shifts are influenced by the electron-donating hydrazine group and the electron-withdrawing iodo group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4-7.6 | Doublet | 2H | Aromatic H (ortho to I) |

| ~6.6-6.8 | Doublet | 2H | Aromatic H (ortho to NHNH₂) |

| ~5.5-6.0 | Broad Singlet | 1H | -NH- |

| ~3.5-4.0 | Broad Singlet | 2H | -NH₂ |

Note: The exact chemical shifts of the N-H protons can vary depending on the solvent and concentration.

Data Presentation: ¹³C NMR

The ¹³C NMR spectrum will show four signals for the aromatic carbons due to the molecule's symmetry.

| Chemical Shift (δ, ppm) | Assignment |

| ~148-152 | C (Aromatic, attached to -NHNH₂) |

| ~137-139 | C-H (Aromatic, ortho to I) |

| ~115-118 | C-H (Aromatic, ortho to -NHNH₂) |

| ~80-85 | C (Aromatic, attached to I) |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or higher, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. For ¹H NMR, integrate the signals and determine the chemical shifts and coupling constants.

Mandatory Visualizations

Workflow for Spectroscopic Analysis

Caption: Workflow for the comprehensive spectroscopic analysis of this compound.

Logical Relationship of Spectroscopic Data

Caption: Interrelation of spectroscopic techniques and the structural information derived for this compound.

An In-depth Technical Guide to 4-Iodophenylhydrazine: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodophenylhydrazine, a halogenated derivative of phenylhydrazine, has served as a valuable reagent in organic synthesis since the late 19th century. Its history is intrinsically linked to the pioneering work of Emil Fischer on hydrazines and their application in the characterization and synthesis of indole compounds. This technical guide provides a comprehensive overview of the discovery, historical context, and key experimental protocols related to this compound. It is intended to be a resource for researchers, scientists, and drug development professionals who utilize this compound in their work.

Discovery and Historical Context

The story of this compound begins with the discovery of its parent compound, phenylhydrazine. In 1875, the eminent German chemist Hermann Emil Fischer first synthesized phenylhydrazine by the reduction of a phenyl diazonium salt with sulfite salts. This discovery was a significant milestone in organic chemistry, as phenylhydrazine and its derivatives proved to be exceptionally useful reagents.

Fischer's subsequent work, which would earn him the Nobel Prize in Chemistry in 1902, heavily relied on phenylhydrazines for the study of sugars. However, it was his discovery of the Fischer indole synthesis in 1883 that cemented the importance of substituted phenylhydrazines, including this compound, in the annals of organic chemistry.[1][2][3][4] The Fischer indole synthesis is a versatile reaction that produces the indole heterocyclic ring system from the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][2][4] This reaction remains a cornerstone of heterocyclic synthesis to this day.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental setups.

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₆H₇IN₂ | C₆H₈ClIN₂ |

| Molecular Weight | 234.04 g/mol [5][6][7] | 270.50 g/mol |

| CAS Number | 13116-27-3[5][6][7] | 62830-55-1 |

| Appearance | Solid[5][7] | Solid |

| Melting Point | 102-106 °C (lit.)[5] | Not readily available |

| Solubility | Not readily available | Not readily available |

Synthesis of this compound Hydrochloride: An Experimental Protocol

The classical and most common method for the synthesis of this compound, typically isolated as its more stable hydrochloride salt, involves a two-step process starting from 4-iodoaniline. This procedure is analogous to the original methods developed for phenylhydrazine itself.[8]

Step 1: Diazotization of 4-Iodoaniline

The first step is the conversion of the primary aromatic amine (4-iodoaniline) into a diazonium salt. This is achieved by treating an acidic solution of 4-iodoaniline with sodium nitrite at low temperatures.

Step 2: Reduction of the Diazonium Salt

The resulting diazonium salt is then reduced to the corresponding hydrazine. A variety of reducing agents can be used, with stannous chloride in concentrated hydrochloric acid being a common and effective choice for laboratory-scale preparations.

Below is a representative experimental protocol for the synthesis of this compound hydrochloride.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) |

| 4-Iodoaniline | 219.02 |

| Concentrated Hydrochloric Acid (~37%) | 36.46 |

| Sodium Nitrite | 69.00 |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 |

| Deionized Water | 18.02 |

| Ethanol | 46.07 |

| Diethyl Ether | 74.12 |

Detailed Experimental Procedure

Diazotization of 4-Iodoaniline:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 4-iodoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 equivalents) in deionized water and add this solution dropwise to the cooled suspension of 4-iodoaniline hydrochloride, maintaining the temperature between 0 and 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Reduction to this compound Hydrochloride:

-

In a separate large beaker or flask, prepare a solution of stannous chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid.

-

Cool the stannous chloride solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the stannous chloride solution with continuous stirring. A precipitate of this compound hydrochloride should form.

-

After the addition is complete, allow the mixture to stir for an additional 1-2 hours, allowing it to slowly warm to room temperature.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the filter cake sequentially with cold water, cold ethanol, and finally diethyl ether to remove impurities and aid in drying.

-

Dry the resulting solid under vacuum to obtain this compound hydrochloride.

Note: This is a generalized protocol. Researchers should consult primary literature for specific quantities and safety precautions.

Key Applications in Organic Synthesis

The primary and most historically significant application of this compound is in the Fischer indole synthesis .[1][2][3][4] This powerful reaction allows for the construction of the indole ring system, which is a prevalent scaffold in a vast array of natural products, pharmaceuticals, and functional materials. The iodine atom at the 4-position of the phenyl ring can be retained in the final indole product, providing a handle for further synthetic transformations, such as cross-coupling reactions.

The general workflow for the Fischer indole synthesis using this compound is depicted below.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound 95 13116-27-3 [sigmaaldrich.com]

- 6. This compound | C6H7IN2 | CID 704591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound 95 13116-27-3 [sigmaaldrich.com]

- 8. Phenylhydrazine - Wikipedia [en.wikipedia.org]

The Versatility of 4-Iodophenylhydrazine Derivatives: A Technical Guide to Their Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodophenylhydrazine and its derivatives represent a versatile class of organic compounds with significant potential across various scientific disciplines, particularly in medicinal chemistry and chemical synthesis. The presence of the reactive hydrazine moiety, coupled with the bulky, lipophilic iodine atom on the phenyl ring, imparts unique chemical properties that make these compounds valuable starting materials and key intermediates for the synthesis of a wide array of bioactive molecules. This technical guide provides an in-depth overview of the potential applications of this compound derivatives, focusing on their roles as antimicrobial, anticancer, and kinase inhibitory agents. The guide summarizes key quantitative data, provides detailed experimental protocols for cited experiments, and visualizes relevant pathways and workflows to facilitate a comprehensive understanding of this promising class of compounds.

Antimicrobial and Antifungal Applications

Derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal pathogens. The incorporation of the this compound moiety into various heterocyclic scaffolds has been shown to be a viable strategy for the development of new antimicrobial agents.

Hydrazide-Hydrazones of 4-Iodosalicylic Acid

A study on hydrazide-hydrazones derived from 4-iodosalicylic acid, a related derivative of this compound, has revealed significant antimicrobial properties, particularly against Gram-positive bacteria and Candida species.

Table 1: Minimum Inhibitory Concentration (MIC) of 4-Iodosalicylic Acid Hydrazide-Hydrazones against Selected Microorganisms

| Compound | Staphylococcus aureus (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |

| Hydrazide-hydrazone 3 | 7.81 | 15.62 | >100 |

| Hydrazide-hydrazone 4 | 7.81 | 7.81 | >100 |

| Hydrazide-hydrazone 5 | 15.62 | 7.81 | >100 |

Data sourced from a study on hydrazide-hydrazones of 4-iodosalicylic acid.

(4-(4-Iodophenyl)thiazol-2-yl)hydrazine Derivatives

Thiazole derivatives incorporating the this compound scaffold have been investigated for their antifungal activity, particularly against Candida species.

Experimental Protocol: Synthesis of (4-(4-Iodophenyl)thiazol-2-yl)hydrazine Derivatives

A general procedure for the synthesis of these derivatives involves the reaction of a substituted thiosemicarbazone with an α-haloketone.

-

Step 1: Synthesis of Thiosemicarbazone: this compound is reacted with an appropriate isothiocyanate in a suitable solvent like ethanol. The mixture is typically heated under reflux for several hours.

-

Step 2: Cyclization to Thiazole Ring: The resulting thiosemicarbazone is then reacted with an α-haloketone (e.g., 2-chloro-1-phenylethanone) in a solvent such as ethanol. The reaction mixture is heated under reflux to facilitate the cyclization and formation of the thiazole ring.

-

Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography.

Experimental Protocol: In Vitro Anti-Candida Activity Assay

The antifungal activity of the synthesized compounds is evaluated using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Fungal Inoculum: Candida strains are grown on Sabouraud dextrose agar, and a suspension is prepared in sterile saline, adjusted to a specific turbidity corresponding to a known cell density.

-

Preparation of Microtiter Plates: The compounds are dissolved in DMSO and serially diluted in RPMI 1640 medium in 96-well microtiter plates.

-

Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the control.

Anticancer and Kinase Inhibitory Potential

While direct evidence for the anticancer and kinase inhibitory activities of a wide range of this compound derivatives is still emerging, the broader classes of hydrazones, pyrazoles, and indoles, which can be readily synthesized from this precursor, have shown significant promise in these areas. The 4-iodophenyl moiety is a common feature in many potent kinase inhibitors, suggesting that derivatives of this compound are promising candidates for the development of novel anticancer therapeutics.

Pyrazole Derivatives as Kinase Inhibitors

The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. 4-Iodopyrazole, a key intermediate derivable from this compound, serves as a versatile building block for the synthesis of potent kinase inhibitors, particularly targeting the Janus Kinase (JAK) family.

dot

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole-based derivative.

Experimental Protocol: Synthesis of 4-Iodophenyl-Substituted Pyrazoles

A common method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-diketone with a hydrazine.

-

Synthesis of 1,3-Diketone: A Claisen condensation between an ester and a ketone can be used to synthesize the required 1,3-diketone precursor.

-

Cyclization with this compound: The 1,3-diketone is reacted with this compound hydrochloride in a suitable solvent, such as ethanol or acetic acid. The reaction is typically heated to reflux to drive the condensation and cyclization to completion.

-

Purification: The resulting pyrazole derivative is isolated and purified using techniques like recrystallization or column chromatography.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized pyrazole derivatives against specific kinases (e.g., VEGFR-2, JAKs) can be determined using various commercially available assay kits, often based on principles like FRET or luminescence.

-

Reagent Preparation: The kinase, substrate, ATP, and the test compound are prepared in an appropriate assay buffer.

-

Reaction Initiation: The kinase reaction is initiated by adding ATP to the mixture of the enzyme, substrate, and the test compound at various concentrations.

-

Incubation: The reaction mixture is incubated at a specific temperature for a defined period to allow for substrate phosphorylation.

-

Detection: A detection reagent is added to stop the reaction and generate a signal (e.g., fluorescence, luminescence) that is proportional to the amount of phosphorylated substrate.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Indole Derivatives via Fischer Indole Synthesis

This compound is an excellent starting material for the synthesis of indole derivatives through the Fischer indole synthesis. This reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone. The resulting indoles can possess a wide range of biological activities, including anticancer properties.

An In-depth Technical Guide to the Safe Handling of 4-Iodophenylhydrazine

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling precautions for all laboratory chemicals is paramount. This guide provides a comprehensive overview of the known hazards and essential safety protocols for 4-Iodophenylhydrazine (CAS No: 13116-27-3), a compound utilized in various chemical syntheses. The following information has been compiled from multiple safety data sheets and chemical databases to ensure a robust and reliable resource.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This information is critical for proper storage and handling.

| Property | Value | Source |

| CAS Number | 13116-27-3 | [1][2][3] |

| Molecular Formula | C₆H₇IN₂ | [1][2][4] |

| Molecular Weight | 234.04 g/mol | [1][2][4] |

| Appearance | Solid | [1][2] |

| Melting Point | 102-106 °C | [1][2] |

| Flash Point | Not applicable | [1][2] |

| Solubility | Insoluble in water | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its hazard classifications and statements according to the Globally Harmonized System (GHS).

GHS Hazard Classifications

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Skin Irritation | 2 |

| Eye Irritation | 2 |

| Skin Sensitization | 1 |

| Specific target organ toxicity — Single exposure | 3 (Respiratory system) |

Hazard Statements (H-Statements)

| Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H317 | May cause an allergic skin reaction |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

| Equipment | Specification |

| Eye Protection | Eyeshields, Faceshields, Tight-sealing safety goggles |

| Hand Protection | Protective gloves |

| Respiratory Protection | Dust mask type N95 (US) or equivalent |

| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure |

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to prevent accidents and exposure.

Handling:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

-

Avoid contact with skin and eyes.[6]

-

Wash hands and any exposed skin thoroughly after handling.[3]

-

Do not eat, drink, or smoke when using this product.[3]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][7]

-

Some sources indicate the material is light and air-sensitive; storing under an inert atmosphere is recommended.[3]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

| Exposure Route | First-Aid Procedure |

| If Swallowed | Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[3][10] Do NOT induce vomiting.[3][7] |

| If on Skin | Wash with plenty of soap and water.[3][10] If skin irritation or rash occurs, get medical advice/attention.[3] Take off contaminated clothing and wash it before reuse.[3][10] |

| If Inhaled | Remove person to fresh air and keep comfortable for breathing.[3][10] Call a POISON CENTER or doctor/physician if you feel unwell.[3][10] |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][10] If eye irritation persists, get medical advice/attention.[3][10] |

Spill and Disposal Procedures

Accidental Release Measures:

-

Evacuate personnel to safe areas.[7]

-

Sweep up and shovel into suitable containers for disposal.[3][7][9]

-

Do not let the product enter drains.

Disposal:

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

Experimental Protocols: Safe Handling Workflow

While specific experimental protocols for safety testing of this compound are not publicly available, a generalized workflow for the safe handling of this and other hazardous chemicals is essential. The following diagram illustrates a logical sequence of operations to minimize risk.

Caption: Safe handling workflow for this compound.

References

- 1. 4-ヨードフェニルヒドラジン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-碘苯肼 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C6H7IN2 | CID 704591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound – TJK Speciality N Fine Chemicals [tjkchemicals.in]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. (4-Iodophenyl)hydrazine hydrochloride [chemdict.com]

Methodological & Application

Application Notes and Protocols for Fischer Indole Synthesis Using 4-Iodophenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole synthesis is a robust and versatile chemical reaction for synthesizing the indole nucleus, a core structural motif in a vast array of pharmaceuticals, natural products, and functional materials.[1][2][3] This method involves the acid-catalyzed reaction of a phenylhydrazine derivative with an aldehyde or ketone.[1][2] This document provides a detailed protocol for the Fischer indole synthesis using 4-iodophenylhydrazine hydrochloride as the starting material to produce various 6-iodoindole derivatives. The presence of the iodine atom at the C6-position of the indole ring offers a valuable handle for further functionalization through various cross-coupling reactions, making these products versatile intermediates in drug discovery and development.

Reaction Principle and Signaling Pathway

The Fischer indole synthesis proceeds through a series of well-established steps. The reaction is typically catalyzed by Brønsted acids such as hydrochloric acid, sulfuric acid, or polyphosphoric acid, or Lewis acids like zinc chloride or boron trifluoride.[1]

The generally accepted mechanism involves the following key transformations:

-

Hydrazone Formation: The initial step is the condensation of this compound with a ketone to form the corresponding 4-iodophenylhydrazone.

-